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Germanium;tin

CMOS technology High-mobility channel materials Nanowire transistors

Sourcing group IV alloys with efficient light emission for IR photodetectors or high-mobility CMOS channels is limited by the indirect bandgap of pure Si and Ge. Germanium-tin (GeSn) overcomes this through a compositionally tunable, direct bandgap in a Si-compatible platform. - Enables photodetectors with a 3.7 µm cutoff at room temperature, extending well beyond Ge into the MIR. - Demonstrates a 2.5x electron mobility increase over Ge in vertical nanowire MOSFETs for low-power logic. - Achieves a ~13.7x thermal conductivity reduction vs. pure Ge, ideal for on-chip thermoelectric energy harvesting.

Molecular Formula GeSn
Molecular Weight 191.34 g/mol
Cat. No. B14723196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium;tin
Molecular FormulaGeSn
Molecular Weight191.34 g/mol
Structural Identifiers
SMILES[Ge].[Sn]
InChIInChI=1S/Ge.Sn
InChIKeyIWTIUUVUEKAHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 wafer / 2 inch / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GeSn Alloy Procurement Considerations


Germanium-tin (GeSn) is a group IV semiconductor alloy that enables the engineering of a tunable, and potentially direct, bandgap within the CMOS-compatible Si/Ge material system [1]. This unique characteristic, achieved by alloying Ge with α-Sn, directly addresses the fundamental limitation of Si and Ge as efficient light emitters, positioning GeSn as a strategic material for developing monolithically integrated photonic and high-mobility electronic devices [2]. For scientific and industrial procurement, GeSn is considered when applications require extended infrared (IR) spectral coverage, enhanced carrier transport, or specific thermoelectric properties that cannot be met by pure Si, Ge, or conventional SiGe alloys [3].

Bandgap Enables direct bandgap for efficient IR emission and detection
Platform CMOS-compatible integration with Si/Ge material systems
Transport Supports high electron mobility for advanced logic and RF devices
Thermal Provides low lattice thermal conductivity for thermoelectrics

Why GeSn Cannot Be Replaced by Group IV Alloys


Generic substitution of GeSn with other group IV alloys like SiGe or pure Ge is fundamentally inadequate for applications requiring efficient infrared light emission, detection, or high-speed transport. Pure Ge and Si are indirect bandgap semiconductors, resulting in poor radiative efficiency [1]. While SiGe offers some bandgap tunability, it remains indirect across its entire composition range and cannot achieve the necessary band structure for efficient light sources or detectors at extended wavelengths [2]. GeSn, uniquely among group IV semiconductors, transitions to a direct bandgap at achievable Sn compositions, dramatically improving its optical and electronic performance for specific applications [3]. This distinct material property necessitates a targeted sourcing strategy, as simply procuring a different SiGe or Ge wafer will not provide the required device performance.

GeSn alloy
Direct bandgap achievable for efficient photonic and electronic performance
Pure Ge
Indirect bandgap limits radiative efficiency; may not match for light sources or detectors
SiGe alloy
Remains indirect across composition range; optical and transport properties may differ

GeSn Performance Evidence vs. Alternatives


Electron Mobility vs. Pure Ge

In a direct comparison of vertical nanowire MOSFETs fabricated under identical conditions, GeSn-based transistors demonstrated a 2.5-fold increase in electron mobility compared to those made from pure germanium [1]. This enhancement is attributed to the favorable band structure modifications induced by Sn incorporation, which reduces the electron effective mass [1].

Electron Mobility
Head-to-head
2.5× higher vs. pure Ge
Supports faster, lower-power CMOS logic
Vertical nanowire MOSFETs
CMOS technology High-mobility channel materials Nanowire transistors

NIR Photodetector Responsivity vs. Pure Ge

A comparative study of GeSn p-i-n photodiodes with a Sn content of 0.5% revealed a threefold increase in optical responsivity at a wavelength of 1.55 µm compared to an equivalent pure Ge detector [1]. This performance boost is a direct result of Sn-induced bandgap narrowing, which enhances absorption at telecommunications-relevant wavelengths [1].

NIR Responsivity
Head-to-head
3× higher at 1.55 µm vs. pure Ge
Enhances telecom-wavelength detection
p-i-n heterojunction diode
Infrared photodetectors Optical communications Near-infrared sensing

MIR Photodetection Range vs. III-V Alternatives

GeSn photodetectors with a Sn composition of 22.3% achieve a cutoff wavelength of 3.7 µm at room temperature (300 K), extending operation well into the mid-infrared (MIR) spectral range [1]. In comparison, extended InGaAs detectors, a common III-V alternative, typically have a cutoff near 2.6 µm, requiring more exotic and expensive material systems like InSb or HgCdTe to cover similar wavelengths [2]. GeSn provides a pathway to MIR detection using a CMOS-compatible platform.

MIR Detection Range
Cross-study
Cutoff at 3.7 µm at 300K
Extends operation beyond InGaAs limits
CMOS-compatible MIR imaging potential
Mid-infrared photodetectors Infrared imaging Optoelectronic devices

Lattice Thermal Conductivity vs. Pure Ge

Incorporating Sn into Ge leads to a dramatic and quantifiable reduction in lattice thermal conductivity (κ). Measurements using the differential 3ω-method show that κ decreases from 55 W/(m·K) for pure Ge to 4 W/(m·K) for a Ge₀.₈₈Sn₀.₁₂ alloy at room temperature [1]. This reduction is critical for enhancing the thermoelectric figure of merit (ZT), a dimensionless performance metric.

Lattice Thermal Conductivity
Head-to-head
~13.7× lower vs. pure Ge (4 W/m·K)
Supports efficient on-chip thermoelectrics
Ge₀.₈₈Sn₀.₁₂ measured at 300 K
Thermoelectric materials Thermal management Energy harvesting

Direct Bandgap vs. GeSiSn

Temperature-dependent photoluminescence (PL) analysis directly compares GeSn and GeSiSn alloys with similar Sn concentrations. The study shows that Ge₀.₉₂₅Sn₀.₀₇₅ exhibits a direct bandgap behavior at room temperature, while the ternary alloy Ge₀.₉₀Si₀.₀₂₇Sn₀.₀₇₃, with a similar Sn content, remains indirect [1]. This indicates that GeSn becomes a direct bandgap material at a lower Sn concentration than GeSiSn, which is a critical advantage for optical device performance.

Direct Bandgap
Head-to-head
Achieved at lower Sn conc. vs. GeSiSn
Simplifies synthesis for optical devices
Room-temp photoluminescence analysis
Direct bandgap semiconductors Silicon photonics Alloy engineering

GeSn Application Scenarios


CMOS-Compatible SWIR/MIR Imaging Sensors

For procurement of infrared imaging focal plane arrays (FPAs) where monolithic integration with Si readout circuitry is a priority, GeSn offers a quantifiable advantage over III-V alternatives. As demonstrated, GeSn photodetectors achieve a cutoff wavelength of 3.7 µm at room temperature, covering the SWIR and extending into the MIR band [1]. This enables the fabrication of low-cost, high-performance imaging sensors for applications in automotive LiDAR, industrial process monitoring, and security surveillance, where the cost and integration complexity of InGaAs or HgCdTe detectors are prohibitive. The direct head-to-head evidence confirms that GeSn provides a viable, CMOS-compatible pathway to extend detection range beyond the capabilities of Si and Ge.

High-Mobility Channel for CMOS Logic and RF

In the design and sourcing of materials for next-generation, low-power CMOS technology nodes, GeSn presents a compelling case over pure Ge or SiGe. The evidence of a 2.5x increase in electron mobility in GeSn vertical nanowire MOSFETs compared to Ge directly addresses the industry's need for higher drive currents at lower operating voltages [2]. This performance boost can be leveraged to create smaller, faster, and more energy-efficient transistors for high-performance computing, mobile devices, and RF front-end modules. Procurement should target GeSn wafers or epitaxy services specifically for these advanced channel applications.

On-Chip Thermoelectric Energy Harvesting and Cooling

For applications targeting energy-efficient computing and the Internet of Things (IoT), GeSn emerges as a superior material for monolithic thermoelectric generators (TEGs) and coolers. The evidence shows a ~13.7x reduction in thermal conductivity compared to pure Ge, while maintaining favorable electronic transport properties [3]. This combination is essential for a high thermoelectric figure of merit (ZT) in the 20°C–100°C temperature range, a regime where conventional Si-compatible materials underperform. Procuring GeSn for these applications can enable the direct conversion of low-grade waste heat from microprocessors into usable electrical power, or provide localized cooling for hot spots on a chip, thereby improving overall system efficiency and reliability.

Application
Selection Property
Validation Focus
SWIR/MIR Imaging Sensors
Extended IR spectral coverage
Room-temperature cutoff wavelength vs. III-V benchmarks
High-Mobility Logic & RF
Enhanced electron transport
Mobility gain in advanced transistor architectures
Thermoelectric Energy Harvesting
Ultra-low lattice thermal conductivity
ZT performance in the 20–100°C operating range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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